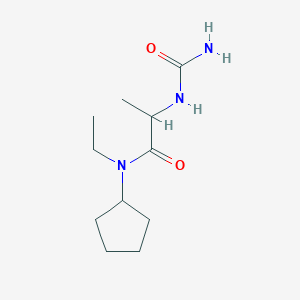
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide is an organic compound with a complex structure that includes a carbamoylamino group, a cyclopentyl ring, and an ethylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Carbamoylamino Group: This can be achieved by reacting an appropriate amine with a carbamoyl chloride under basic conditions.
Introduction of the Cyclopentyl Ring: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.
Formation of the Ethylpropanamide Moiety: This can be synthesized by reacting an appropriate ethyl halide with a propanamide derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and carbamoylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Industrial Processes:
Mécanisme D'action
The mechanism of action of 2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(carbamoylamino)-N-cyclopentyl-N-methylpropanamide
- 2-(carbamoylamino)-N-cyclopentyl-N-propylpropanamide
- 2-(carbamoylamino)-N-cyclopentyl-N-butylpropanamide
Uniqueness
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the ethyl group may confer different steric and electronic properties compared to methyl, propyl, or butyl groups, leading to variations in the compound’s behavior in chemical reactions and biological systems.
Propriétés
IUPAC Name |
2-(carbamoylamino)-N-cyclopentyl-N-ethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-14(9-6-4-5-7-9)10(15)8(2)13-11(12)16/h8-9H,3-7H2,1-2H3,(H3,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKHBEJLLVNXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCC1)C(=O)C(C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[1-(3-methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626438.png)
![[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7626442.png)
![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-cyclopentylsulfanylpyridine-3-carboxamide](/img/structure/B7626443.png)
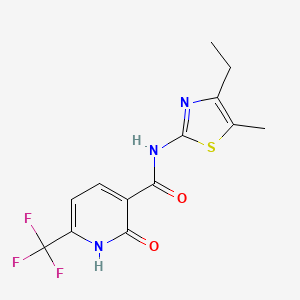
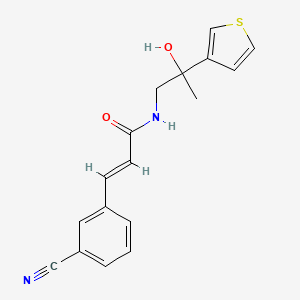
![3-[(1-methylpyrazol-4-yl)methyl]-1-[(E)-3-phenylprop-2-enyl]pyrrolidine-2,5-dione](/img/structure/B7626466.png)
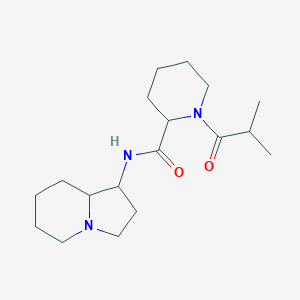
![2-[4-[(4-Phenylquinazolin-2-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7626481.png)
![N-[(2-fluorophenyl)methyl]-N-methyl-1-oxothian-4-amine](/img/structure/B7626487.png)
![(E)-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7626490.png)
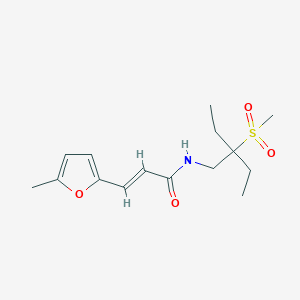
![N-[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-phenylmethoxyoxamide](/img/structure/B7626505.png)
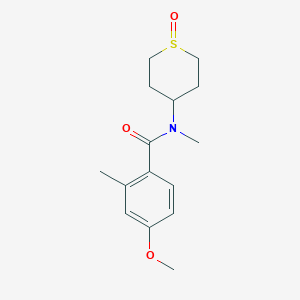
![N-[2-(2,3-dichlorophenoxy)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7626519.png)
